Cetirizine D8 dihydrochloride is a deuterated analog of cetirizine, which is a second-generation antihistamine primarily used to alleviate allergy symptoms. The incorporation of deuterium atoms in Cetirizine D8 dihydrochloride enhances its stability and alters its pharmacokinetic properties, making it a valuable compound for research, particularly in studies involving drug metabolism and pharmacokinetics. The compound is classified as a selective Histamine-1 antagonist, targeting the H1 receptors to mitigate allergic reactions and other histamine-mediated effects .
Cetirizine D8 dihydrochloride is synthesized from cetirizine through deuteration processes that replace hydrogen atoms with deuterium. This compound is categorized under antihistamines and is recognized for its long-lasting effects compared to first-generation antihistamines. Its chemical structure allows it to effectively block the action of histamine at H1 receptor sites, thereby reducing allergy symptoms such as itching, sneezing, and runny nose .
The synthesis of Cetirizine D8 dihydrochloride involves the following steps:
Cetirizine D8 dihydrochloride has a molecular formula of with a molecular weight of approximately 422.35 g/mol. The structure features a piperazine ring linked to a carboxylic acid moiety, with two chlorine atoms present in the dihydrochloride form. The incorporation of deuterium alters the vibrational modes of the molecule, which can be analyzed through spectroscopic techniques such as nuclear magnetic resonance spectroscopy .
Cetirizine D8 dihydrochloride can undergo several types of chemical reactions:
Cetirizine D8 dihydrochloride operates primarily by binding to H1 receptors, which are G-protein-coupled receptors involved in mediating allergic responses. Upon binding, it stabilizes the inactive conformation of these receptors, preventing histamine from activating them. This blockade inhibits downstream signaling pathways associated with allergic symptoms. Additionally, Cetirizine D8 has been shown to suppress macrophage migration inhibitory factor expression, contributing further to its anti-inflammatory effects .
The pharmacokinetic profile includes high bioavailability (over 70%), rapid absorption, and effective distribution throughout the body. The elimination half-life allows for once-daily dosing in clinical settings .
These properties make Cetirizine D8 dihydrochloride suitable for various applications in both research and therapeutic contexts .
Cetirizine D8 dihydrochloride finds its primary applications in scientific research, particularly in pharmacokinetic studies that require isotopic labeling to trace drug metabolism pathways. Its unique properties allow researchers to differentiate between metabolic processes involving cetirizine and its deuterated form. Additionally, it may be utilized in developing new antihistamines with improved efficacy or reduced side effects by studying its interactions at the molecular level .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: